

AMG 837 Calcium Hydrate: A Comparative Guide for GPR40 Research

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Compound of Interest

Compound Name: *AMG 837 calcium hydrate*

Cat. No.: *B10752487*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **AMG 837 calcium hydrate** with other tool compounds for G protein-coupled receptor 40 (GPR40) research, supported by experimental data.

AMG 837 is a potent and orally bioavailable partial agonist of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).^{[1][2]} It has been extensively used as a tool compound to investigate the role of GPR40 in glucose-stimulated insulin secretion (GSIS) and its potential as a therapeutic target for type 2 diabetes.^{[3][4]} This guide will compare AMG 837 with other notable GPR40 agonists, presenting key performance data in a structured format, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Comparative Analysis of GPR40 Agonists

The selection of an appropriate tool compound is critical for robust and reproducible research. The following tables summarize the quantitative data for AMG 837 and other commonly used GPR40 agonists, including the full agonists AM-1638 and the former clinical candidate TAK-875, as well as the selective agonist GW-9508.

Table 1: In Vitro Potency and Efficacy of GPR40 Agonists

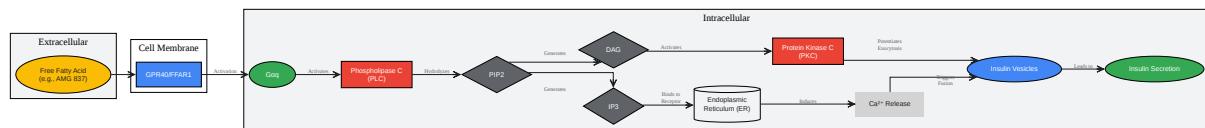
Compound	Target	Assay Type	Cell Line	Potency (EC50)	Efficacy	Reference(s)
AMG 837	Human GPR40	Calcium Flux	CHO	120 nM	Partial Agonist	[5]
Human GPR40	Calcium Flux	CHO		13.5 nM	Partial Agonist	[6]
Human GPR40	Inositol Phosphate	A9		7.8 nM	Partial Agonist	[3]
Human GPR40	GTPγS Binding	A9		1.5 nM	Partial Agonist	[7]
AM-1638	Human GPR40	Calcium Flux	CHO	160 nM	Full Agonist	[3]
Mouse GPR40	Insulin Secretion	Isolated Islets		990 nM	Full Agonist	[5]
TAK-875	Human GPR40	Inositol Phosphate	CHO	72 nM	Partial Agonist	[8]
GW-9508	Human GPR40	Calcium Mobilization	HEK293	47.8 nM	Agonist	[9]
Human GPR40	Insulin Secretion	MIN6	pEC50 = 6.14		Agonist	

Table 2: In Vivo Effects of GPR40 Agonists

Compound	Animal Model	Dosing	Key Findings	Reference(s)
AMG 837	Zucker Fatty Rats	0.03-0.3 mg/kg (oral)	Improved glucose tolerance and increased insulin secretion.	[3][10]
AM-1638	Diet-Induced Obese Mice	100 mg/kg (oral)	Superior improvement in glucose tolerance compared to AMG 837.	[5][11]
TAK-875	Zucker Diabetic Fatty Rats	10 mg/kg (oral)	Increased plasma insulin levels.	[8]
Wistar Fatty Rats	-		Potent plasma glucose-lowering and insulinotropic action.	[12]
GW-9508	High-Cholesterol Diet Mice	100 mg/kg/day	Decreased hepatic lipid accumulation.	[9]

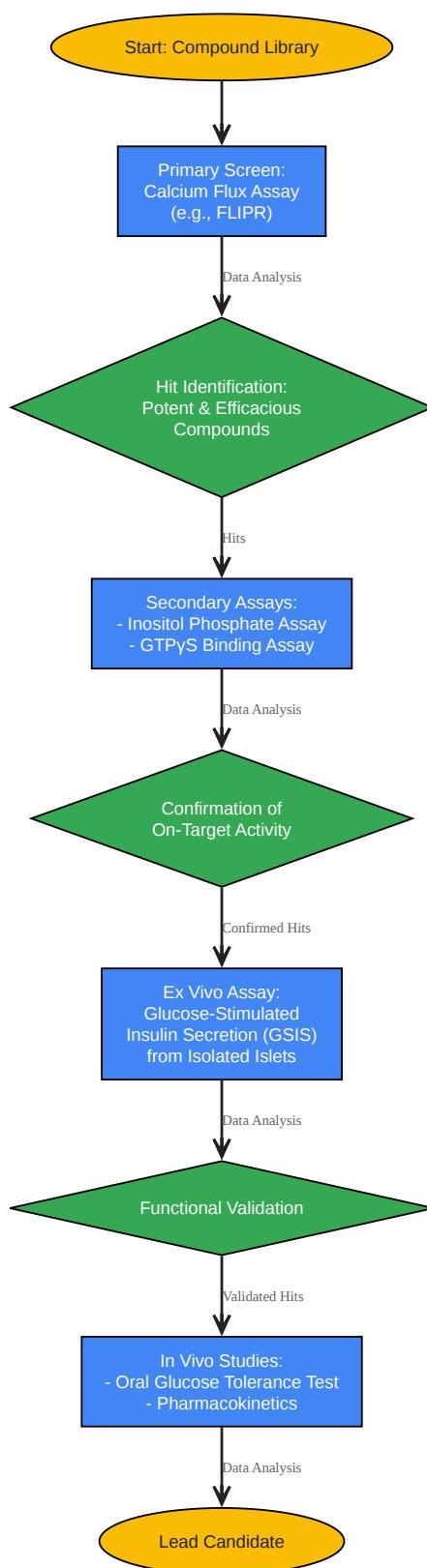
GPR40 Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental setups, the following diagrams illustrate the GPR40 signaling cascade and a typical workflow for evaluating GPR40 agonists.



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Caption: GPR40 signaling pathway in pancreatic β -cells.



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Caption: Typical workflow for GPR40 agonist screening.

Experimental Protocols

Detailed below are generalized protocols for key experiments cited in the comparison of GPR40 agonists. These should be optimized for specific cell lines and experimental conditions.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration upon GPR40 activation.

- **Cell Preparation:** Seed cells stably expressing GPR40 (e.g., CHO or HEK293) into 96- or 384-well black, clear-bottom plates and culture overnight.
- **Dye Loading:** Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 1-2 hours at 37°C.
- **Compound Preparation:** Prepare serial dilutions of the test compounds (e.g., AMG 837) in the assay buffer.
- **Measurement:** Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence, then add the compounds to the wells and continue to monitor the fluorescence signal over time.
- **Data Analysis:** The increase in fluorescence intensity reflects the change in intracellular calcium. Calculate EC50 values from the dose-response curves.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the accumulation of inositol phosphates, a downstream second messenger of Gq-coupled receptor activation.

- **Cell Labeling:** Plate GPR40-expressing cells and label them overnight with myo-[³H]inositol in inositol-free medium.
- **Compound Treatment:** Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit IP1 degradation) for 15-30 minutes. Add the test compounds and incubate for a specified time (e.g., 30-60 minutes).

- Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
- Purification: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography columns.
- Quantification: Measure the radioactivity of the eluted fractions using a scintillation counter.
- Data Analysis: Determine the amount of [³H]inositol phosphates produced and plot against compound concentration to determine EC50 values.

GTPyS Binding Assay

This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPyS.

- Membrane Preparation: Prepare cell membranes from cells overexpressing GPR40.
- Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound in an assay buffer.
- Reaction Initiation: Add [³⁵S]GTPyS to initiate the binding reaction and incubate at 30°C for a defined period.
- Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, which traps the membranes with bound [³⁵S]GTPyS.
- Detection: Wash the filter plate to remove unbound [³⁵S]GTPyS, dry the plate, add scintillation cocktail, and measure the radioactivity.
- Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPyS) and plot the specific binding against the compound concentration to determine EC50 and Emax values.

Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets

This ex vivo assay assesses the ability of a compound to potentiate insulin secretion in response to glucose.

- Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion followed by density gradient centrifugation.
- Islet Culture: Culture the isolated islets overnight to allow for recovery.
- Pre-incubation: Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.
- Stimulation: Incubate groups of islets with low glucose, high glucose (e.g., 16.7 mM), and high glucose plus different concentrations of the test compound for a defined period (e.g., 1 hour).
- Supernatant Collection: Collect the supernatant to measure secreted insulin.
- Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA or radioimmunoassay.
- Data Analysis: Normalize the secreted insulin to the total insulin content or DNA content of the islets and compare the effects of the test compound at high glucose to the control conditions.

In conclusion, **AMG 837 calcium hydrate** serves as a valuable tool compound for studying GPR40 due to its well-characterized partial agonist activity and in vivo efficacy. However, for studies requiring maximal receptor activation, full agonists like AM-1638 may be more suitable. The choice of compound should be guided by the specific research question and the experimental systems being employed. This guide provides a framework for making an informed decision and for designing and interpreting experiments in the field of GPR40 research.

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